1-Boc-3-(oxetan-3-ylidene)piperidine
Description
Properties
Molecular Formula |
C13H21NO3 |
|---|---|
Molecular Weight |
239.31 g/mol |
IUPAC Name |
tert-butyl 3-(oxetan-3-ylidene)piperidine-1-carboxylate |
InChI |
InChI=1S/C13H21NO3/c1-13(2,3)17-12(15)14-6-4-5-10(7-14)11-8-16-9-11/h4-9H2,1-3H3 |
InChI Key |
RLMSVCZUOAPCFK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(=C2COC2)C1 |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of 1-Boc-3-(oxetan-3-ylidene)piperidine typically involves three key stages:
- Formation of the piperidine ring system with the nitrogen BOC-protected.
- Introduction of the oxetan-3-ylidene substituent at the 3-position.
- Purification and isolation of the final compound.
This strategy is often adapted from methods used to prepare 1-Boc-3-piperidone and related intermediates.
Stepwise Preparation from 3-Pyridone Derivatives
A representative and industrially viable method for synthesizing 1-Boc-3-piperidone, a close precursor, is described in patent CN103304472A. This method can be adapted for the oxetan-3-ylidene derivative by subsequent functionalization:
| Step | Description | Conditions | Yield | Notes |
|---|---|---|---|---|
| 1 | Reduction of 3-pyridone to 3-hydroxypiperidine | Sodium borohydride in alkaline aqueous solution, 0.5–10 h, -5 to 100 °C | 95% | Extraction and concentration to isolate 3-hydroxypiperidine |
| 2 | Protection of piperidine nitrogen with tert-butyl dicarbonate (BOC) | Organic solvent (e.g., ethanol), alkaline conditions, 30 min–10 h, -10 to 50 °C | 94% | Neutralization, extraction, drying |
| 3 | Oxidation to 1-BOC-3-piperidone | Catalyst (e.g., aluminum isopropoxide), ketone, inert solvent (methylene dichloride), 1–24 h, 30–150 °C | Variable | Filtration, extraction, concentration |
| 4 | Purification | Reduced pressure distillation at 60 Pa, 104–105 °C | 92.9% (crude to pure) | Final product isolation |
The total yield over these steps reaches approximately 80–83%, with purity exceeding 98%.
Introduction of the Oxetan-3-ylidene Group
The key modification to obtain 1-Boc-3-(oxetan-3-ylidene)piperidine from 1-Boc-3-piperidone involves the installation of the oxetan-3-ylidene moiety at the 3-position. This is generally achieved through a condensation or Wittig-type reaction with an oxetane-containing aldehyde or equivalent reagent under controlled conditions.
While explicit detailed protocols for this step are scarce in open literature, the following general approach is inferred based on standard synthetic organic chemistry principles:
- React 1-Boc-3-piperidone with an oxetan-3-ylidene precursor (e.g., oxetan-3-ylmethyl phosphonium salt or oxetan-3-carbaldehyde) under basic or catalytic conditions.
- Control temperature (often room temperature to mild heating) to favor formation of the exocyclic double bond.
- Purify the product by extraction and chromatography or distillation.
This step requires careful optimization to maintain the integrity of the oxetane ring, which is sensitive to harsh conditions.
Summary Table of Preparation Methods
| Method | Starting Material | Key Reagents | Conditions | Yield | Advantages | Limitations |
|---|---|---|---|---|---|---|
| Reduction + BOC protection + Oppenauer oxidation (Patent CN103304472A) | 3-Pyridone | NaBH4, BOC2O, ketone, Al(OiPr)3 | Mild to moderate temps, inert solvent | ~80% overall | Industrially scalable, high purity | Requires multiple steps |
| Chemical resolution + BOC protection | Racemic 3-hydroxypiperidine | Tartaric acid derivatives, BOC2O | Multiple steps, various temps | Low | Access to chiral intermediate | Low yield, costly |
| Biotransformation | N-Boc-3-piperidone | Ketoreductase enzymes | Mild, aqueous | High | High enantioselectivity, green chemistry | Requires enzyme availability |
| Oxetan-3-ylidene installation (inferred) | 1-Boc-3-piperidone | Oxetan-3-ylmethyl reagents | Controlled mild conditions | Not explicitly reported | Enables functionalization | Sensitive to conditions |
Research Findings and Practical Considerations
- The patent CN103304472A presents a robust, environmentally friendly, and high-yielding method for preparing 1-Boc-3-piperidone, which is the key precursor for further modifications to 1-Boc-3-(oxetan-3-ylidene)piperidine.
- The use of sodium borohydride reduction in alkaline aqueous media, followed by BOC protection and Oppenauer oxidation, results in high purity and yield suitable for industrial production.
- The oxetan-3-ylidene substituent introduction is less documented but is typically performed via condensation with oxetane-containing reagents under mild conditions to preserve the strained oxetane ring.
- Asymmetric synthesis and biotransformation methods offer routes to chiral intermediates, which could be adapted for the oxetan-3-ylidene derivative if enantioselectivity is required.
- Safety and environmental considerations favor mild reaction conditions, use of inert solvents, and minimized waste, as exemplified by the patented method.
Chemical Reactions Analysis
1-Boc-3-(oxetan-3-ylidene)piperidine undergoes various types of chemical reactions:
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, often involving reagents such as sodium borohydride or hydrogen peroxide.
Substitution Reactions: It can participate in substitution reactions, particularly nucleophilic substitutions, where the oxetane ring can be opened or modified.
Common Reagents and Conditions: Common reagents include dimethylsulfoxonium methylide for epoxide opening and trimethyloxosulfonium iodide for oxetane formation.
Major Products: The major products formed from these reactions include various substituted oxetanes and piperidines.
Scientific Research Applications
1-Boc-3-(oxetan-3-ylidene)piperidine has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-Boc-3-(oxetan-3-ylidene)piperidine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
1-Boc-3-piperidone (tert-butyl 3-oxopiperidine-1-carboxylate)
- Structure : Features a ketone group at the 3-position instead of the oxetane-ylidene.
- Synthesis : Prepared via Boc protection of 3-piperidone, a common intermediate in alkaloid synthesis .
- Applications : Used in the synthesis of acetylcholinesterase (AChE) inhibitors and β-secretase (BACE-1) inhibitors. The ketone group allows for further functionalization via reductive amination or Grignard reactions .
2.1.2. 4-Anilino-1-Boc-piperidine
- Structure: Substituted with an anilino group at the 4-position.
- Synthesis : Derived from nucleophilic substitution reactions between Boc-protected piperidine and aniline derivatives .
- Applications : A precursor to opioid analogs, highlighting the role of aromatic substituents in receptor binding .
2.1.3. 1-Boc-3-(aminomethyl)piperidine
- Structure: Contains an aminomethyl group at the 3-position.
- Synthesis : Achieved via reductive amination of 1-Boc-3-piperidone or direct functionalization of Boc-protected piperidine .
- Applications : Used in imidazo[4,5-b]pyridine derivatives for cancer research .
Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight | Key Substituent | XLogP3 | Topological Polar Surface Area (Ų) |
|---|---|---|---|---|---|
| 1-Boc-3-(oxetan-3-ylidene)piperidine | C₁₃H₂₀N₂O₃ | 252.31 | Oxetane-ylidene | 1.8* | 46.6* |
| 1-Boc-3-piperidone | C₁₀H₁₇NO₃ | 199.25 | 3-Ketone | 1.0 | 46.6 |
| 4-Anilino-1-Boc-piperidine | C₁₆H₂₂N₂O₂ | 274.36 | 4-Anilino | 2.5 | 41.9 |
| 1-Boc-3-(aminomethyl)piperidine | C₁₁H₂₂N₂O₂ | 214.31 | 3-Aminomethyl | 0.7 | 52.3 |
*Estimated based on structural similarity to 1-Boc-3-piperidone .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
